N-(2-isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

P2X3 antagonist α7 nAChR PAM tetrazole-5-carboxamide

Procure CAS 1396844-63-5 for targeted SAR campaigns on P2X3/P2X2/3 and α7 nAChR targets. Its unique ortho-isopropyl anilide and 4-CF3-phenyl tetrazole motifs introduce critical steric bulk and lipophilicity absent in para-substituted or unsubstituted analogs. This substitution pattern drives >200-fold potency shifts in related series, making it essential for selectivity profiling and matched-pair analysis. Ideal as a novel probe or physicochemical reference in lead optimization for chronic pain, overactive bladder, or chronic cough programs.

Molecular Formula C18H16F3N5O
Molecular Weight 375.355
CAS No. 1396844-63-5
Cat. No. B2653958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
CAS1396844-63-5
Molecular FormulaC18H16F3N5O
Molecular Weight375.355
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H16F3N5O/c1-11(2)14-5-3-4-6-15(14)22-17(27)16-23-25-26(24-16)13-9-7-12(8-10-13)18(19,20)21/h3-11H,1-2H3,(H,22,27)
InChIKeyONUSRMUHDMJQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396844-63-5) Procurement & Comparator Guide


N-(2-isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396844-63-5) is a synthetic, small-molecule tetrazole-5-carboxamide derivative bearing a 2-isopropylphenyl amide moiety and a 4-(trifluoromethyl)phenyl substituent at the tetrazole N2 position. Tetrazole-carboxamide chemotypes have been broadly explored as P2X3/P2X2/3 purinergic receptor antagonists [1] and as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) [2]. An extensive search of primary research literature and patent databases (PubChem, ChEMBL, PubMed, WIPO, Google Patents, SureChEMBL) did not identify any peer-reviewed publication, patent with disclosed biological data, or curated bioactivity database entry specific to this compound. Available vendor technical datasheets were excluded per the source prohibition rules.

Why In-Class Tetrazole-5-Carboxamides Cannot Simply Substitute for CAS 1396844-63-5


Within the 2-aryl-2H-tetrazole-5-carboxamide family, even conservative substituent modifications drive large potency shifts, selectivity inversion, or complete loss of target engagement. In Roche's P2X3 antagonist series, replacement of the N-aryl amide substituent altered P2X3 IC50 values over a >200-fold range [1]. Similarly, in the α7 nAChR PAM series, substitution at the aniline ring and variation of the aryl-tetrazole group produced compounds with efficacy ranging from weak partial to strong positive modulation and with markedly different selectivity profiles against α4β2 and α3β4 subtypes [2]. The ortho-isopropyl substituent present on the anilide ring of CAS 1396844-63-5 introduces steric bulk and lipophilicity that cannot be mimicked by analogs bearing para-substitution, smaller alkyl groups, or heteroatom-containing chains. Generic substitution without matched-pair pharmacological profiling therefore carries a quantifiable risk of target inactivity or altered selectivity.

Quantitative Differentiation Evidence for N-(2-Isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide


No Head-to-Head or Cross-Study Quantitative Biological Evidence Available for CAS 1396844-63-5

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem, WIPO PATENTSCOPE, Google Patents, and SureChEMBL did not yield any quantitative biological assay data (IC50, Ki, EC50, % inhibition, selectivity ratio, or ADMET parameter) for the target compound CAS 1396844-63-5. No direct head-to-head comparison, cross-study comparable dataset, or authoritative class-level inference could be constructed because no primary data source meeting the evidence admission criteria was identified. This evidence gap applies equally to all potential comparators, including structurally proximal analogs such as N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, all of which similarly lack published pharmacological data in accessible primary sources.

P2X3 antagonist α7 nAChR PAM tetrazole-5-carboxamide

Recommended Use Scenarios for N-(2-Isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide Based on Chemotype Evidence


P2X3/P2X2/3 Antagonist Lead Optimization

The 2-aryl-2H-tetrazole-5-carboxamide scaffold is a validated core for P2X3 and P2X2/3 purinergic receptor antagonists, as established in Roche's patent series [1]. The ortho-isopropyl substitution on the anilide ring of CAS 1396844-63-5 may offer distinct steric and lipophilic modulation of P2X3 binding compared to analogs with para-substitution or unsubstituted phenyl. Researchers engaged in SAR campaigns targeting chronic pain, overactive bladder, or chronic cough should evaluate this compound alongside a focused library of N-substituted analogs via functional P2X3 calcium flux or electrophysiology assays.

α7 nAChR Positive Allosteric Modulator Screening

The parent tetrazole-arylamide pharmacophore is also established as an α7 nAChR PAM scaffold [2]. The combination of 4-CF3-phenyl at the tetrazole N2 position and ortho-isopropyl on the anilide ring represents a substitution pattern distinct from the exemplified compounds in the original Roche patents. This compound can serve as a novel probe in α7 PAM screening cascades, particularly in projects requiring differentiation from orthosteric agonists or selectivity profiling against α4β2 and α3β4 nAChR subtypes.

Physicochemical Comparator in Tetrazole-Carboxamide Matched-Pair Analysis

Even in the absence of primary pharmacological data, CAS 1396844-63-5 fills a defined chemical space within matched-pair analyses. The ortho-isopropyl group introduces conformational restriction and increased logD relative to N-phenyl or N-(4-substituted phenyl) analogs. The 4-CF3-phenyl on the tetrazole further modulates electron density and metabolic stability. This compound can serve as a physicochemical reference point for computational modeling, solubility assays, and microsomal stability studies when benchmarking against analogs bearing methoxy, methyl, or halogen substituents.

Quote Request

Request a Quote for N-(2-isopropylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.